molecular formula C9H10ClNO3S B2838577 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide CAS No. 923175-13-7

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide

Cat. No. B2838577
M. Wt: 247.69
InChI Key: BTWKDNCQOZHSLW-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6) and the InChI key is BKLFBPWLPOUGTM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The predicted melting point is 180.28°C, and the predicted boiling point is approximately 506.1°C at 760 mmHg. The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

Molecular Structure and Conformation Analysis

Studies have explored the molecular structure and conformation of compounds similar to 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide. For instance, the conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide and related compounds have been analyzed through dipole moment method and quantum chemical calculations. These studies reveal the existence of preferred conformers and the potential formation of intramolecular hydrogen bonds, which are critical in understanding the chemical behavior and potential applications of such compounds (Ishmaeva et al., 2015).

Environmental and Biological Interactions

In the context of environmental sciences, research has been conducted on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although this research primarily focuses on the metabolic pathways and toxicology of herbicides, it provides valuable insights into the biological interactions and enzymatic breakdown mechanisms of compounds structurally related to 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide (Coleman et al., 2000). Such studies are foundational in understanding the environmental fate and potential bioremediation strategies for these compounds.

Synthetic Pathways and Chemical Characterization

The synthesis and chemical characterization of related compounds provide insights into potential applications in material science and pharmaceuticals. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions like acetylation, esterification, and ester interchange steps, and their subsequent analysis through IR and MS spectroscopy, shed light on the versatile chemical pathways and structural properties of these compounds (Zhong-cheng & Wan-yin, 2002).

Antimicrobial Properties

Research has also been directed towards exploring the antimicrobial properties of compounds containing the sulfamoyl moiety. A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety demonstrated promising results as antimicrobial agents. This opens up potential applications of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide in the development of new pharmaceuticals (Darwish et al., 2014).

Molecular and Crystal Structure Analysis

Moreover, the molecular and crystal structure analysis of similar compounds, like N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides deep insights into the molecular geometry, hydrogen bonding, and other non-covalent interactions. Understanding these properties is crucial for the development of materials with specific properties and applications in various fields of science and engineering (Chi et al., 2018).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H314, and H319, which mean it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation, respectively .

properties

IUPAC Name

2-chloro-N-(2-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKDNCQOZHSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide

Citations

For This Compound
1
Citations
AM Monforte, L De Luca, MR Buemi… - Bioorganic & medicinal …, 2018 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are recommended components of preferred combination antiretroviral therapies used for the treatment of human …
Number of citations: 27 www.sciencedirect.com

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